![molecular formula C19H19N3S B12562906 2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol CAS No. 217962-06-6](/img/structure/B12562906.png)
2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol is a complex organic compound characterized by its unique structure, which includes pyridine rings and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol typically involves the reaction of pyridine-2-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like methanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the pyridine rings.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Disulfides.
Reduction: Modified pyridine derivatives.
Substitution: Halogenated pyridine compounds.
Scientific Research Applications
2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism by which 2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol exerts its effects involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings and the sulfur atom of the thiol group. This coordination can alter the electronic properties of the metal ions, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Bis(pyridin-2-ylmethyl)amine: Lacks the thiol group but has similar coordination properties.
2,2’-Dipicolylamine: Similar structure but different electronic properties due to the absence of the benzene ring.
Uniqueness
2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol is unique due to the presence of both pyridine rings and a thiol group, which allows it to form stable complexes with a wide range of metal ions and exhibit diverse chemical reactivity .
Properties
CAS No. |
217962-06-6 |
|---|---|
Molecular Formula |
C19H19N3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[[bis(pyridin-2-ylmethyl)amino]methyl]benzenethiol |
InChI |
InChI=1S/C19H19N3S/c23-19-10-2-1-7-16(19)13-22(14-17-8-3-5-11-20-17)15-18-9-4-6-12-21-18/h1-12,23H,13-15H2 |
InChI Key |
FFBIKKILLDDRRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
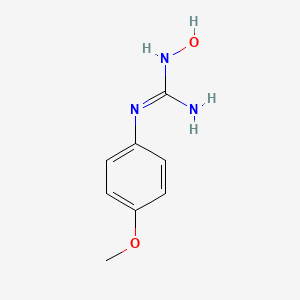
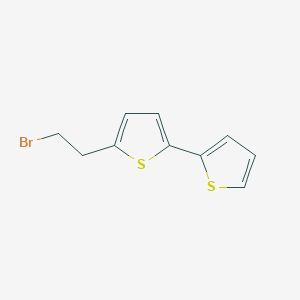
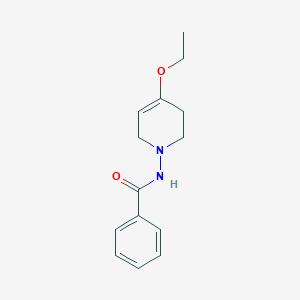

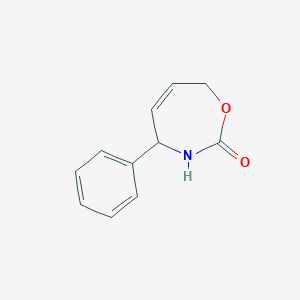
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)
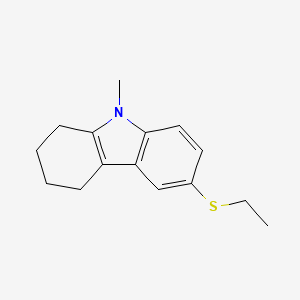

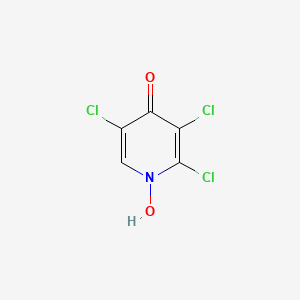
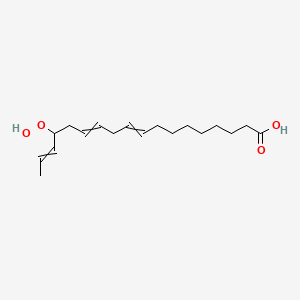
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene](/img/structure/B12562914.png)
